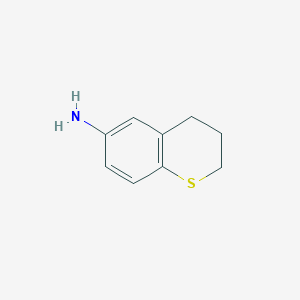

Thiochroman-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

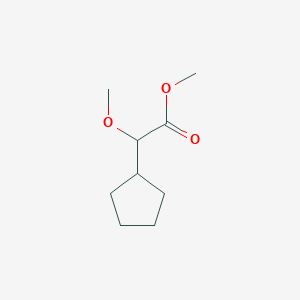

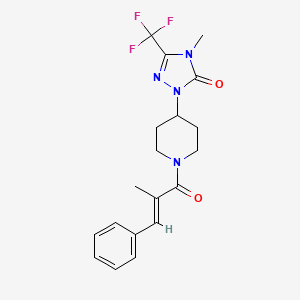

Thiochroman-6-amine is a thio analog of chromanone, in which the O-1 atom is replaced with a sulfur atom . This replacement considerably decreases the reactivity of the thiopyrone moiety .Physical And Chemical Properties Analysis

This compound is a white to light yellow crystalline solid, with a melting point of 227-230°C. It is soluble in common organic solvents such as ethanol, methanol, and chloroform.Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Thiochroman-6-amine derivatives have demonstrated promising antileishmanial properties. Researchers synthesized 35 thiochromone derivatives and evaluated their in vitro activity against intracellular amastigotes of Leishmania panamensis. Compounds containing a vinyl sulfone moiety (such as 4h, 4i, 4j, 4k, 4l, and 4m) exhibited the highest antileishmanial activity, with EC50 values below 10 μM. Notably, compounds 4j and 4l showed an index of selectivity over 100, indicating their potential as effective antileishmanial agents .

Cytotoxicity Assessment

In addition to antileishmanial activity, this compound derivatives were evaluated for cytotoxicity against human monocytes (U-937 ATCC CRL-1593.2). The same vinyl sulfone-containing compounds (4h, 4i, 4j, 4k, 4l, and 4m) displayed low cytotoxicity, making them attractive candidates for further investigation .

Targeting Parasitic Diseases

Given the prevalence of leishmaniasis in certain regions, compounds derived from this compound could contribute to the development of effective treatments for this neglected tropical disease.

Zukünftige Richtungen

The future research directions for Thiochroman-6-amine could involve exploring its potential biological activities and applications in pharmaceuticals, agrochemicals, and material science . Additionally, developing more effective and cost-effective methods for its synthesis could be another area of focus .

Wirkmechanismus

Target of Action

Thiochroman-6-amine primarily targets N-Myristoyltransferase (NMT) . NMT is a cytosolic monomeric enzyme that catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of a number of eukaryotic cellular and viral proteins . It has been validated pre-clinically as a target for the treatment of fungal infections .

Mode of Action

The mode of action of this compound involves its interaction with NMT. The molecular interactions between this compound and NMT have been investigated through molecular docking .

Biochemical Pathways

This compound affects the biochemical pathways related to NMT. NMT is involved in the myristoylation of proteins, which is a crucial process in cellular signaling and function . By targeting NMT, this compound can potentially influence these pathways and their downstream effects.

Pharmacokinetics

It is known that this compound is a lipophilic compound , which suggests that it may easily cross cellular membranes and exert its bioactivity

Result of Action

It has been suggested that this compound and its derivatives show good antifungal activity in vitro . This suggests that this compound may exert its effects by inhibiting the growth of fungi, potentially through its interaction with NMT .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of polyamines and their metabolic precursors in the extracellular environment can influence the action of this compound . .

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-thiochromen-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJAJNGQFLFIKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)SC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2358030.png)

![2-Amino-6-[4-(6-chloro-2-pyridinyl)-1-piperazinyl]pyridine-3,5-dicarbonitrile](/img/structure/B2358036.png)

![2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide](/img/structure/B2358046.png)